molecular formula C17H26N4O B6808771 N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide

Cat. No.: B6808771
M. Wt: 302.4 g/mol
InChI Key: SXWMFPXBDZHWJB-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[222]octane-6-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and an azabicyclo octane framework

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-11-16(10-19-21(11)13-4-2-3-5-13)20-17(22)14-8-12-6-7-15(14)18-9-12/h10,12-15,18H,2-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMFPXBDZHWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NC(=O)C3CC4CCC3NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the azabicyclo octane framework. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and azabicyclo octane compounds. Examples are:

Uniqueness

What sets N-(1-cyclopentyl-5-methylpyrazol-4-yl)-2-azabicyclo[2.2.2]octane-6-carboxamide apart is its unique combination of a pyrazole ring and an azabicyclo octane framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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